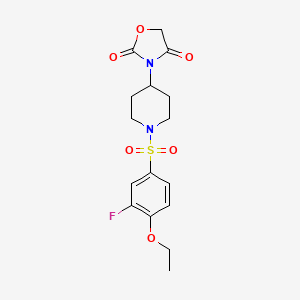

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O6S/c1-2-24-14-4-3-12(9-13(14)17)26(22,23)18-7-5-11(6-8-18)19-15(20)10-25-16(19)21/h3-4,9,11H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEFQSWSIQKONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Amides

A substituted amide (e.g., N-(2-hydroxyethyl)chloroacetamide) reacts with diphenyl carbonate at elevated temperatures (120–170°C) under solvent-free conditions. This method avoids stoichiometric metal alkoxides, instead relying on catalytic sodium phenolate (0.01–0.1 mol%) to drive the reaction.

Key Parameters:

- Temperature: 120–170°C (ensures ring closure without decomposition).

- Catalyst: Sodium phenolate (enhances reaction rate by deprotonating intermediates).

- Byproduct Management: Phenol byproducts (e.g., phenol, cresol) are removed via distillation to shift equilibrium toward product formation.

This route achieves 70–80% yield, with the oxazolidinedione isolated as a colorless oil that solidifies upon cooling.

Chloroacetamide Bicarbonate Route

An alternative method involves treating chloroacetamide with sodium bicarbonate in aqueous ethanol at 60°C. The reaction proceeds via nucleophilic displacement of chloride by the bicarbonate anion, followed by cyclodehydration.

Reaction Equation:

$$ \text{ClCH}2\text{C(O)NH}2 + \text{NaHCO}3 \rightarrow \text{HN(CO)}2\text{OCH}2 + \text{NaCl} + \text{CO}2 + \text{H}_2\text{O} $$

Yields are moderate (50–60%), but the method is advantageous for scalability due to inexpensive reagents.

Coupling of Piperidine Sulfonyl and Oxazolidinedione Moieties

The final step involves coupling the piperidine sulfonyl intermediate with the oxazolidine-2,4-dione core. A nucleophilic substitution reaction is employed, where the amine group of the piperidine attacks the electrophilic carbon adjacent to the dione ring.

Optimized Protocol:

- Reactants:

- 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-amine (1.0 equiv).

- Oxazolidine-2,4-dione (1.1 equiv).

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate (2.5 equiv).

- Temperature: 80–100°C for 12–24 hours.

- Workup: The mixture is cooled, diluted with ethyl acetate, washed with brine, and dried over MgSO₄.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the title compound as a white solid.

Yield and Purity:

Alternative Synthetic Pathways

One-Pot Sulfonylation and Cyclization

A streamlined approach condenses the sulfonylation and coupling steps into a single reactor. Piperidine-4-amine is treated with 4-ethoxy-3-fluorobenzenesulfonyl chloride and chloroacetyl chloride sequentially, followed by in situ cyclization with sodium bicarbonate. While this reduces purification steps, yields are lower (50–55%) due to competing acylation side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) accelerates the coupling step, reducing reaction time to 1–2 hours. This method is particularly effective for small-scale synthesis (<10 g), with yields comparable to conventional heating (70%).

Analytical Characterization

The final product is characterized using:

- ¹H NMR: δ 7.85 (d, 1H, aromatic), 6.95 (d, 1H, aromatic), 4.50 (m, 1H, piperidine), 4.20 (q, 2H, OCH₂CH₃), 3.80 (t, 2H, oxazolidinedione), 3.10 (m, 2H, piperidine), 1.40 (t, 3H, CH₃).

- MS (ESI): m/z 387.1 [M+H]⁺.

- Melting Point: 182–184°C.

Challenges and Optimization

- Stereochemical Control: The piperidine ring introduces a stereocenter at C4. Chiral HPLC or recrystallization with chiral auxiliaries (e.g., tartaric acid) resolves enantiomers, though this adds complexity.

- Byproduct Formation: Over-sulfonylation can occur if sulfonyl chloride is in excess. Stoichiometric control and slow addition mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione. For instance:

- In vitro assays demonstrated that derivatives of oxazolidines showed efficacy against various cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

The presence of the sulfonamide group is known to enhance antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains .

Neuropharmacological Effects

Compounds containing piperidine rings have been studied for their interaction with neurotransmitter systems. Preliminary studies suggest that this compound may influence dopamine and norepinephrine transporters, indicating potential applications in treating neuropsychiatric disorders .

Case Studies and Research Findings

- Antitumor Studies : A study conducted by the National Cancer Institute evaluated various oxazolidine derivatives for their antitumor activity. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cell lines .

- Molecular Docking Studies : Computational studies utilizing molecular docking simulations have shown that 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione binds effectively to targets involved in cancer pathways, supporting its potential use as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorinated ethoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Sulfonylpiperidine Derivatives

Compounds with sulfonylpiperidine scaffolds, such as those in (e.g., 6d , 6e , 6h–l ), share structural similarities with the target molecule. Key differences lie in substituents and appended functional groups:

| Compound ID | Substituent on Sulfonyl Group | Appended Functional Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 6d | Benzenesulfonamide | N-linked oxoethyl benzenesulfonamide | 72 | 198–200 |

| 6h | 3-Sulfamoylaminophenyl | Bis(4-fluorophenyl)methyl piperazine | 68 | 210–212 |

| Target Compound | 4-Ethoxy-3-fluorophenyl | Oxazolidine-2,4-dione | N/A | N/A |

Key Observations :

Oxazolidine-2,4-dione Derivatives

Oxazolidinediones are explored for diverse applications, including drug delivery and antimicrobial activity:

Key Observations :

Bioactive Piperidine Derivatives

Piperidine-containing compounds like DMPI and CDFII () exhibit synergistic activity against MRSA:

| Compound | Structure | Biological Activity |

|---|---|---|

| DMPI | 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole | Synergizes carbapenems against MRSA |

| CDFII | 2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole | Synergizes carbapenems against MRSA |

| Target | 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione | Unknown (structural hints at antimicrobial potential) |

Key Observations :

- The target compound’s sulfonyl and oxazolidinedione groups may confer different mechanisms of action compared to indole- or pyridyl-based analogs.

- Fluorine and ethoxy substituents could modulate target selectivity or resistance profiles .

Biological Activity

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's structure includes a piperidine ring, an oxazolidine core, and various substituents that may influence its pharmacological properties. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is , with a molecular weight of 386.4 g/mol. Its unique structure is characterized by:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Oxazolidine Core | A five-membered ring containing oxygen and nitrogen. |

| Sulfonyl Group | Enhances solubility and biological activity. |

| Ethoxy and Fluorophenyl Substituents | Potentially increases binding affinity to targets. |

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that oxazolidine derivatives can induce apoptosis in cancer cells. For example, compounds related to oxazolidines have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cellular proliferation pathways .

- Antimicrobial Effects : Similar compounds have demonstrated antibacterial activity against Gram-positive bacteria. The presence of the sulfonyl group is believed to enhance this activity by interfering with bacterial cell wall synthesis .

- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

The mechanism through which 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : It could interact with receptors to alter signaling pathways that lead to apoptosis or inflammation reduction.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Anticancer Studies : A series of thiazolidin derivatives were tested for their antiproliferative effects against various human cancer cell lines, revealing IC50 values that suggest significant cytotoxicity compared to standard treatments like irinotecan . This highlights the potential for oxazolidine derivatives in cancer therapy.

- Antibacterial Research : In vitro studies have demonstrated that certain oxazolidine derivatives exhibit strong antibacterial properties against resistant strains of bacteria, indicating their potential use in treating infections caused by multidrug-resistant organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.